8-Bromo-4-hydroxyquinoline-6-carbonitrile

描述

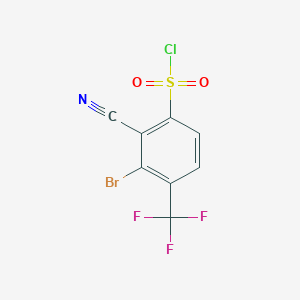

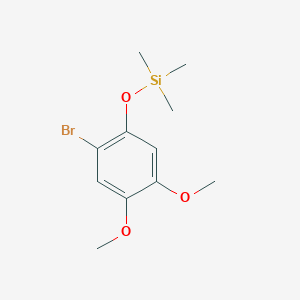

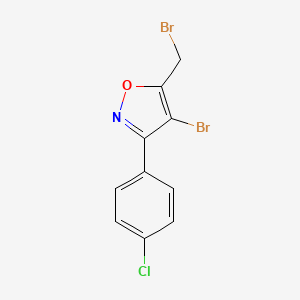

8-Bromo-4-hydroxyquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol1. It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring2.

Synthesis Analysis

The synthesis of 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its derivatives has been a subject of interest in recent years23. However, specific synthesis methods for this compound are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 8-Bromo-4-hydroxyquinoline-6-carbonitrile consists of a quinoline core with a bromine atom at the 8th position, a hydroxy group at the 4th position, and a carbonitrile group at the 6th position1.

Chemical Reactions Analysis

Specific chemical reactions involving 8-Bromo-4-hydroxyquinoline-6-carbonitrile are not readily available in the literature. However, quinoline derivatives, in general, have been known to participate in a wide range of chemical reactions4.Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-4-hydroxyquinoline-6-carbonitrile are not extensively documented. However, it is known that the compound has a molecular weight of 249.06 g/mol1.科学研究应用

Spectroscopic Characterization and Properties

8-Bromo-4-hydroxyquinoline-6-carbonitrile derivatives, particularly 8-bromo-7-hydroxyquinoline (BHQ), have been extensively studied for their unique spectroscopic properties. BHQ derivatives coexist in different forms in aqueous solutions, showing varied absorption and resonance Raman spectroscopic characteristics. The study by An et al. (2009) utilized absorption and resonance Raman spectroscopy to examine BHQ protected acetate in various solvents, revealing insights into the ground-state species' forms in aqueous solutions. These investigations contribute to understanding the molecular structure and behavior of such compounds in different environments, crucial for developing novel spectroscopic techniques and materials (An et al., 2009).

Photolabile Protecting Groups

BHQ has been identified as a superior photolabile protecting group for carboxylic acids, offering greater efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups. This characteristic makes it exceptionally useful in biological studies where controlled release of protected compounds is required. Fedoryak and Dore (2002) described the synthesis and photochemistry of BHQ-based protecting groups, highlighting their potential in vivo applications due to their increased solubility, low fluorescence, and high sensitivity to multiphoton excitation (Fedoryak & Dore, 2002).

Antitumor Activities

The antitumor activities of certain novel derivatives have been a subject of interest. El-Agrody et al. (2012) synthesized a series of pyrano[3,2-h]quinoline derivatives and evaluated their antitumor properties against various human tumor cell lines. Some compounds demonstrated significant growth inhibition of cancer cells, providing a basis for further investigation into their potential as antitumor agents (El-Agrody et al., 2012).

Optoelectronic and Charge Transport Properties

Hydroquinoline derivatives, including those with bromo groups, have been explored for their optoelectronic, nonlinear, and charge transport properties. Irfan et al. (2020) conducted a detailed study on several compounds, assessing their structural, electronic, optical, and charge transport characteristics through density functional theory (DFT). Their findings suggest these compounds could serve as efficient multifunctional materials in optoelectronic applications (Irfan et al., 2020).

Radiation Stability and Biological Activity

The synthesis and radiation stability of new biologically active hydroquinoline and pyrimido[4,5-b]quinoline derivatives have been reported, showcasing their potential in radiosterilization processes. Compounds synthesized from bromo-phenyl-hexahydroquinoline carbonitrile demonstrated remarkable antifungal activity and maintained their structural integrity upon radiosterilization, indicating their suitability for sterile pharmaceutical applications (Abdel-Gawad et al., 2005).

安全和危害

Specific safety and hazard information for 8-Bromo-4-hydroxyquinoline-6-carbonitrile is not readily available in the literature. However, it is always recommended to handle chemical compounds with appropriate safety measures.

未来方向

The future directions for research on 8-Bromo-4-hydroxyquinoline-6-carbonitrile and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives, these compounds could potentially be developed into potent lead compounds with good efficacy and low toxicity2.

Please note that this analysis is based on the available literature and may not cover all aspects of the compound. Further research and analysis may be required for a more comprehensive understanding.

属性

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-4-6(5-12)3-7-9(14)1-2-13-10(7)8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLIJWKOGCLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-hydroxyquinoline-6-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)

![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)

![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)